3-Bromo-5-fluorobenzyl chloride

Overview

Description

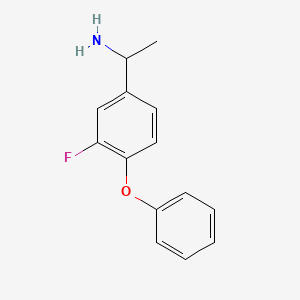

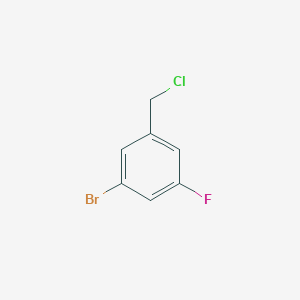

“3-Bromo-5-fluorobenzyl chloride” is likely a halogenated organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and it has bromine, fluorine, and chlorine atoms attached to it. The presence of these halogens and the benzyl group (a benzene ring attached to a CH2 group) could make this compound useful in various chemical reactions, particularly in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, where bromine, fluorine, and chlorine are introduced into the molecule. This could be achieved through electrophilic aromatic substitution reactions or free radical halogenation, depending on the specific conditions and starting materials .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-fluorobenzyl chloride” would consist of a benzene ring with a bromine atom and a fluorine atom attached to it at the 3rd and 5th positions, respectively. There would also be a CH2Cl (benzyl chloride) group attached to the benzene ring .Chemical Reactions Analysis

As a halogenated benzene derivative, “3-Bromo-5-fluorobenzyl chloride” could participate in various chemical reactions. These might include further halogenation reactions, nucleophilic aromatic substitution reactions, or reactions with nucleophiles to replace the chlorine atom in the benzyl chloride group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-fluorobenzyl chloride” would depend on its molecular structure. As a halogenated organic compound, it would likely be relatively nonpolar and insoluble in water. It could also potentially have a relatively high boiling point due to the presence of the halogens .Scientific Research Applications

Organic Synthesis and Halide Substitution Reactions

3-Bromo-5-fluorobenzyl chloride is a pivotal reagent in the synthesis of complex organic molecules. For instance, it serves as a starting material in the facile synthesis of 2-bromo-3-fluorobenzonitrile, highlighting its role in halodeboronation reactions to generate aryl bromides and chlorides with high efficiency (Szumigala et al., 2004). This process underscores the compound's utility in constructing halogenated aromatic compounds, which are valuable in pharmaceutical and agrochemical industries.

Intermediate in Synthesis of Pharmaceutical Compounds

The chemical serves as a key intermediate in synthesizing various pharmaceutical compounds. It plays a role in the scaleable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, a compound of interest for developing HIV-1 integrase inhibitors (Boros et al., 2007). This demonstrates its importance in creating intermediates for drugs targeting viral infections.

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, 3-Bromo-5-fluorobenzyl chloride contributes to the synthesis of novel coordination compounds and materials. For example, it has been utilized in the synthesis of ion-pair complexes with potential applications in magnetic materials and molecular electronics. These complexes exhibit unique stacking and magnetic properties, opening new avenues for the development of functional materials with tailored magnetic behaviors (Ni et al., 2005).

Fluorination and Bromination Techniques

Furthermore, the compound is instrumental in developing new methodologies for fluorination and bromination, essential processes in organic synthesis for introducing fluorine and bromine atoms into molecules. These reactions are crucial for modifying the physical, chemical, and biological properties of organic compounds, making them more suitable for various applications (Lemaire et al., 2012).

Mechanism of Action

The mechanism of action of “3-Bromo-5-fluorobenzyl chloride” in chemical reactions would depend on the specific reaction conditions and reactants. In general, the halogens on the benzene ring could act as electrophiles, attracting electron-rich nucleophiles. The chlorine atom in the benzyl chloride group could also be replaced by a nucleophile in a nucleophilic substitution reaction .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-3-(chloromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVSLUFLTUOQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655784 | |

| Record name | 1-Bromo-3-(chloromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluorobenzyl chloride | |

CAS RN |

1094651-50-9 | |

| Record name | 1-Bromo-3-(chloromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)

![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)

![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)

![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)